1-(2-Chloro-7-methylquinolin-3-yl)ethanone

Vue d'ensemble

Description

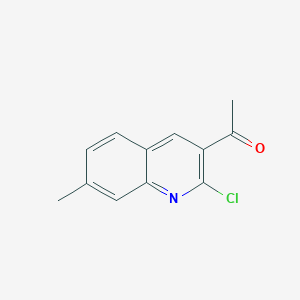

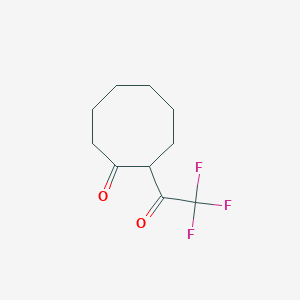

“1-(2-Chloro-7-methylquinolin-3-yl)ethanone” is a quinoline derivative . Quinoline is a nitrogen-containing bicyclic compound that is widely found throughout nature in various forms . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The molecular formula of “1-(2-Chloro-7-methylquinolin-3-yl)ethanone” is C12H10ClNO .

Synthesis Analysis

Quinoline derivatives are synthesized using various protocols. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

The molecular structure of “1-(2-Chloro-7-methylquinolin-3-yl)ethanone” consists of a quinoline core with a chlorine atom at the 2nd position and a methyl group at the 7th position . The quinoline core is attached to an ethanone group .Chemical Reactions Analysis

Quinoline derivatives are known to undergo various chemical reactions. The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety . Quinolines are also known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Physical And Chemical Properties Analysis

The molecular weight of “1-(2-Chloro-7-methylquinolin-3-yl)ethanone” is 219.67 g/mol . Further physical and chemical properties are not specified in the retrieved papers.Applications De Recherche Scientifique

Antioxidant and Anti-Diabetic Agent

1-(2-Chloro-7-methylquinolin-3-yl)ethanone, as part of novel chloroquinoline derivatives, has been investigated for its potential as an antioxidant and anti-diabetic agent. These compounds have shown promising results in reducing high glucose levels in the human body, akin to the effects of ascorbic acid, a well-known antioxidant. Additionally, molecular docking studies suggest that these derivatives may act as effective anti-diabetic agents by inhibiting the Glycogen Phosphorylase protein (Murugavel et al., 2017).

Structural and Vibrational Studies

The compound has undergone structural and vibrational spectroscopic studies, utilizing single crystal X-ray diffraction, FTIR, and NMR spectral analysis, as well as DFT computations. These studies have contributed significantly to understanding its structural and electronic properties, which are vital for developing its pharmacological applications (Murugavel et al., 2016).

Antituberculosis and Cytotoxicity Studies

Chloroquinoline derivatives, including 1-(2-Chloro-7-methylquinolin-3-yl)ethanone, have been synthesized and screened for their in vitro activity against Mycobacterium tuberculosis. Some of these compounds have demonstrated significant activity against this bacterium. Additionally, their cytotoxic effects have been evaluated, showing no toxic effects against certain cell lines, which is crucial for their potential therapeutic applications (Chitra et al., 2011).

Antibacterial and Antifungal Activities

Various substituted derivatives of 1-(2-Chloro-7-methylquinolin-3-yl)ethanone have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds have shown considerable potential against a range of bacterial strains, including Gram-positive and Gram-negative bacteria, as well as against fungal strains like Candida, Aspergillus niger, and others (Kumar & Vijayakumar, 2017).

Cancer Research and VEGFR-II Inhibition

Some derivatives of chloroquinoline, including those related to 1-(2-Chloro-7-methylquinolin-3-yl)ethanone, have been synthesized and evaluated for their cytotoxicity against various cancer cell lines. One particular compound showed notable activity and was further evaluated as an inhibitor of the VEGFR-II pathway, a significant target in cancer management (Aboul-Enein et al., 2017).

Fluorescence and Chemosensor Development

A chemosensor based on a derivative of 1-(2-Chloro-7-methylquinolin-3-yl)ethanone exhibited excellent selectivity towards Zn2+ ions, indicating its potential in developing selective detection methods and live cell imaging applications (Kasirajan et al., 2017).

Propriétés

IUPAC Name |

1-(2-chloro-7-methylquinolin-3-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO/c1-7-3-4-9-6-10(8(2)15)12(13)14-11(9)5-7/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPZOKLIUHRSXSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=C(C=C2C=C1)C(=O)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Chloro-7-methylquinolin-3-yl)ethanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Boronic acid, [6-(1-cyanocyclopropyl)-3-pyridinyl]-](/img/structure/B3286489.png)